Bicyclo[6.1.0]non-4-en-9-ylmethanol
Description
Bicyclo[6.1.0]non-4-en-9-ylmethanol is a bicyclic compound featuring a methanol substituent at the 9-position and a double bond at the 4-position within the fused cycloheptane-cyclopropane framework. It exists in two stereoisomeric forms: exo (methanol group on the convex face) and endo (methanol group on the concave face) (). This compound is synthesized via cyclopropanation of 1,5-cyclooctadiene followed by functionalization (). Its strained bicyclic structure and reactive alkene moiety make it a key player in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloadditions (SPAAC) and fluorogenic probe development ().
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-enylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRWDARQUYASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
| Step | Reagents/Conditions | Purpose | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | SM1 + SM2 + Rh₂(OAc)₂ in DCM | Cyclization | SM1:SM2 = 2:1, 20–24 h | Compound 1 (intermediate) |
| 2 | NaOH (2–4 M) at 160–165°C, 20–24 h | Decarboxylation | Compound 1:NaOH = 1:10–13 | Compound 3 (endo-enriched product) |
| 3 | LiAlH₄ in THF, 15–30 min | Reduction | Compound 3:LiAlH₄ = 1:1.3–1.5 | Target alcohol (endo configurations) |
Mechanistic Insights
- Step 1 : Rhodium-mediated cyclization of SM1 and SM2 forms a strained bicyclic intermediate. The use of dichloromethane (DCM) as a solvent ensures solubility and reaction efficiency.
- Step 2 : Decarboxylation under alkaline conditions generates an enol intermediate. Steric hindrance directs hydrogen addition preferentially to the less hindered face, favoring the endo configuration (~70% yield).
- Step 3 : Lithium aluminum hydride (LiAlH₄) reduces the intermediate to the final alcohol. Short reaction times (15–30 min) minimize side reactions.
Advantages Over Previous Methods
Prior methods required column chromatography for purification, leading to low yields and scalability issues. The patented route eliminates this step through:
- Single-product formation : No isomeric byproducts due to stereochemical control during decarboxylation.
- Simplified purification : Filtration and concentration suffice, enabling industrial-scale production.
Alternative Routes and Challenges
While the rhodium-catalyzed method dominates, alternative strategies have been explored in academic settings.
Diels-Alder-Based Strategies
Diels-Alder reactions could theoretically construct the bicyclic core, but no peer-reviewed protocols exist for this target. Earlier methods involving cycloaddition often suffer from poor regioselectivity or low yields.
Bromination and Elimination
A pathway involving bromination of a precursor followed by dehydrohalogenation has been reported for bicyclo[6.1.0]nonyne derivatives. However, this route targets the strained alkyne rather than the ene-methanol, limiting its utility for the current target.
Reaction Optimization and Stereochemical Control
Stereochemical fidelity is critical due to the compound’s use in asymmetric synthesis. The decarboxylation step is pivotal for controlling the endo/exo ratio.
Steric Effects in Decarboxylation
During enol formation, hydrogen attack occurs preferentially from the exo face due to reduced steric hindrance (Figure 1). This biases the product toward the endo configuration, achieving >70% selectivity.
Parameter Optimization
Critical parameters influencing yields and selectivity include:
- Decarboxylation temperature : 160–165°C optimizes enol stability and minimizes decomposition.
- Base concentration : Sodium hydroxide concentrations of 2–4 M balance reaction rate and side reactions.
- Reduction time : Prolonged LiAlH₄ exposure risks over-reduction, necessitating 15–30 min reaction times.
Industrial-Scale Production Considerations
The patented method addresses scalability through:
- Cost-effective reagents : Rhodium catalysts and NaOH are commercially available and inexpensive.
- High-throughput purification : Avoiding column chromatography reduces labor and solvent waste.
- Yield consistency : Reproducible endo-selectivity ensures batch-to-batch quality.
Comparative Analysis of Synthetic Methods
| Method | Steps | Selectivity | Purification | Yield | Scalability |
|---|---|---|---|---|---|
| Rhodium-catalyzed | 3 | >70% endo | Filtration/concentration | Moderate | High |
| Diels-Alder | 2+ | Low | Column chromatography | Low | Low |
| Photochemical | 1+ | Unreported | Unreported | Unreported | Unreported |
Data Tables
Table 1: Reaction Conditions for Key Steps
| Step | Solvent | Temperature | Time | Reagents | Yield |
|---|---|---|---|---|---|
| 1 | DCM | 25°C | 20–24 h | Rh₂(OAc)₂ (5–10%) | ~60% |
| 2 | H₂O | 160–165°C | 20–24 h | NaOH (2–4 M) | ~70% |
| 3 | THF | 25°C | 15–30 min | LiAlH₄ (1.3–1.5 equiv) | ~80% |
Table 2: Performance Metrics of Previous vs. Patented Methods
| Metric | Previous Methods | Patented Method |
|---|---|---|
| Product Purity | <90% | >95% |
| Purification Steps | Column chromatography | Filtration/concentration |
| Endo Selectivity | ~40% | >70% |
| Scalability | Low | High |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-en-9-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The alcohol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC (Pyridinium chlorochromate).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Scientific Research Applications
Bicyclo[6.1.0]non-4-en-9-ylmethanol has a wide
Comparison with Similar Compounds
Structural Isomers: Exo vs. Endo
The exo and endo isomers of bicyclo[6.1.0]non-4-en-9-ylmethanol exhibit distinct reactivity and stability:
- Reactivity in SPAAC : The exo isomer reacts faster with azides due to reduced steric hindrance around the alkene. For example, exo-6 (a carbamate derivative) achieved 91% yield in cystamine coupling, while endo-6 yielded 83% under identical conditions ().
- NMR Shifts: The $ ^1H $ NMR of exo-6 shows resonances at δ 3.86 (d, 2H) for the methanol group, whereas endo-6 exhibits a downfield shift (δ 3.24, d, 2H), reflecting conformational differences ().
Table 1: Exo vs. Endo Isomer Properties
| Property | Exo Isomer | Endo Isomer |
|---|---|---|
| SPAAC Reaction Yield | 91% (exo-6) | 83% (endo-6) |
| $ ^1H $ NMR (MeOH) | δ 3.86 (d) | δ 3.24 (d) |
| Stability to Isomerization | Half-life: ~72 min | Half-life: ~72 min |
Substituent Effects: Alkene vs. Alkyne Derivatives
Replacing the alkene with an alkyne (e.g., bicyclo[6.1.0]non-4-yn-9-ylmethanol, BCN) significantly alters reactivity:
- SPAAC Kinetics : BCN derivatives react 10–100× faster with tetrazines than alkene-containing analogs due to increased ring strain ().
- Synthetic Flexibility : BCN’s alkyne enables efficient conjugation to biomolecules. For example, BCN-modified oligonucleotides (ON1) achieved >90% ligation efficiency in SPAAC trials ().
Table 2: Alkene vs. Alkyne Reactivity
Stability and Isomerization
- Thermal Stability: The cis-to-trans isomerization of this compound occurs with a half-life of ~72 minutes under photoirradiation (). In contrast, trans-cyclooctene (TCO) derivatives isomerize more slowly (half-life >3.8 hours), making TCOs preferable for prolonged bioorthogonal applications ().
- Chemical Stability : BCN derivatives are stable in physiological conditions (pH 7.4, 37°C) for >24 hours, whereas alkene analogs may undergo oxidation ().
Comparison with Other Bicyclic Systems
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol: Smaller ring system results in higher strain but lower solubility. Used in Diels-Alder reactions, but less efficient in SPAAC than BCN ().
- Bicyclo[3.3.1]nonane-2,6-dione: Lacks a reactive alkene/alkyne, limiting bioorthogonal utility. Primarily used as a chiral scaffold ().
Table 3: Bicyclic Compound Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
